

Spectroscopic data for Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate

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Compound of Interest

Compound Name: Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate

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Technical Guide: Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate** (CAS No. 175153-38-5), a key intermediate in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectroscopic data in public-domain literature, this document offers predicted spectroscopic characteristics based on analogous compounds and detailed, plausible synthetic protocols.

Compound Identification

Property	Value
IUPAC Name	Methyl 2-chloro-4-(1-pyrrolidinyl)benzoate
CAS Number	175153-38-5[1]
Molecular Formula	C ₁₂ H ₁₄ ClNO ₂ [1]
Molecular Weight	239.70 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate**. These predictions are derived from the analysis of structurally related compounds, including methyl 2-chlorobenzoate and various N-aryl pyrrolidine derivatives.

Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.0	d	1H	Ar-H (ortho to -COOCH ₃)
~ 6.5 - 6.7	dd	1H	Ar-H (ortho to -Cl, meta to pyrrolidinyl)
~ 6.4 - 6.6	d	1H	Ar-H (ortho to pyrrolidinyl)
~ 3.8 - 3.9	s	3H	-COOCH ₃
~ 3.3 - 3.5	t	4H	N-CH ₂ (pyrrolidinyl)
~ 1.9 - 2.1	m	4H	-CH ₂ - (pyrrolidinyl)

Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~ 166	C=O (ester)
~ 150	Ar-C (para to -Cl)
~ 133	Ar-C (ortho to -COOCH ₃)
~ 130	Ar-C (ipso, -Cl)
~ 115	Ar-C (ortho to pyrrolidinyl)
~ 112	Ar-C (ortho to -Cl, meta to pyrrolidinyl)
~ 110	Ar-C (ipso, pyrrolidinyl)
~ 52	-COOCH ₃
~ 47	N-CH ₂ (pyrrolidinyl)
~ 25	-CH ₂ - (pyrrolidinyl)

Predicted Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2970 - 2850	Medium	C-H stretch (aliphatic)
~ 1720 - 1700	Strong	C=O stretch (ester)
~ 1600 - 1580	Medium-Strong	C=C stretch (aromatic)
~ 1300 - 1200	Strong	C-O stretch (ester)
~ 1200 - 1100	Medium	C-N stretch
~ 850 - 800	Strong	C-H bend (aromatic, out-of-plane)
~ 780 - 740	Medium	C-Cl stretch

Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
239/241	[M] ⁺ , Molecular ion peak (with ³⁵ Cl/ ³⁷ Cl isotope pattern)
208/210	[M - OCH ₃] ⁺
180/182	[M - COOCH ₃] ⁺
170	[M - C ₄ H ₈ N] ⁺

Experimental Protocols: Synthesis

A highly plausible and efficient method for the synthesis of **Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate** is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. This protocol is adapted from established procedures for similar N-arylation reactions.[\[1\]](#)

Ullmann Condensation Protocol

Materials:

- Methyl 2,4-dichlorobenzoate (1.0 eq)
- Pyrrolidine (1.2 eq)
- Potassium carbonate (K₂CO₃) (2.0 eq)
- Copper(I) oxide (Cu₂O) (0.1 eq)
- 2-Ethoxyethanol (solvent)
- Diethyl ether
- Brine solution
- Anhydrous magnesium sulfate (MgSO₄)
- Deionized water

- Silica gel for column chromatography
- Hexane and Ethyl acetate (eluents)

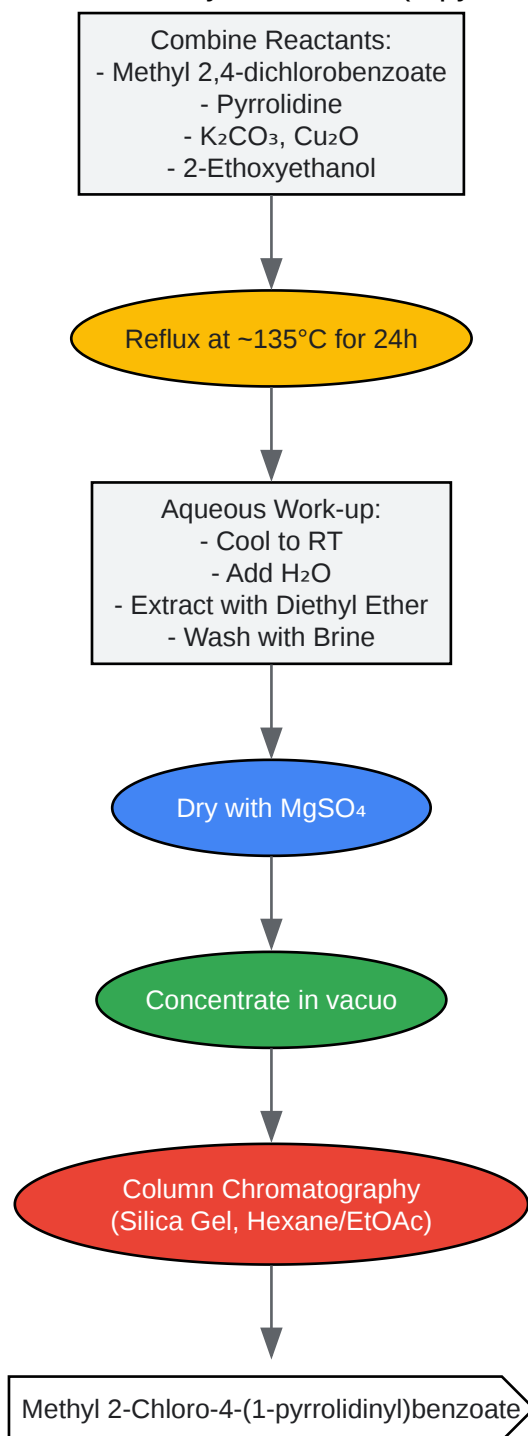
Procedure:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2,4-dichlorobenzoate (1.0 eq), potassium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).[\[1\]](#)
- Addition of Solvent and Reagent: Add 20 mL of 2-ethoxyethanol to the flask, followed by the addition of pyrrolidine (1.2 eq).[\[1\]](#)
- Reaction: Heat the reaction mixture to reflux (approximately 135°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.[\[1\]](#)
- Work-up:
 - Allow the reaction mixture to cool to room temperature.[\[1\]](#)
 - Pour the mixture into a separatory funnel containing 50 mL of water.[\[1\]](#)
 - Extract the aqueous layer with diethyl ether (3 x 50 mL).[\[1\]](#)
 - Combine the organic layers and wash with brine (2 x 30 mL).[\[1\]](#)
 - Dry the organic layer over anhydrous magnesium sulfate.[\[1\]](#)
- Isolation and Purification:
 - Filter off the drying agent.[\[1\]](#)
 - Concentrate the filtrate under reduced pressure using a rotary evaporator.[\[1\]](#)
 - Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate**.[\[1\]](#)

Visualizations

Synthetic Workflow Diagram

Synthetic Workflow for Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate

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Caption: Ullmann Condensation Workflow.

Disclaimer: The spectroscopic data provided in this document are predicted values and should be confirmed by experimental analysis. The synthetic protocol is a representative procedure and may require optimization. Always follow appropriate laboratory safety procedures.

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References

- 1. benchchem.com [benchchem.com]
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